

Spectroscopic Analysis of 1-Chloroethyl 2methylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloroethyl 2-methylpropanoate

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Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Chloroethyl 2-methylpropanoate** (C₆H₁₁ClO₂). The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) characteristics of this molecule. The guide includes tabulated data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Molecular Structure

IUPAC Name: **1-chloroethyl 2-methylpropanoate** Molecular Formula: C₆H₁₁ClO₂ Molecular Weight: 150.60 g/mol CAS Number: 533-33-5

Data Presentation

The following tables summarize the key spectroscopic data for **1-Chloroethyl 2-methylpropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.5	Quartet	1H	O-CH(Cl)-CH₃
~2.6	Septet	1H	CH(CH ₃) ₂
~1.8	Doublet	3H	O-CH(Cl)-CH₃
~1.2	Doublet	6H	CH(CH ₃) ₂

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~175	C=O	Carbonyl
~85	СН	O-CH(Cl)-CH₃
~34	СН	CH(CH ₃) ₂
~25	CH₃	O-CH(Cl)-CH₃
~19	СН₃	CH(CH ₃) ₂

Note: Predicted values are based on standard chemical shift tables. The carbonyl carbon is typically found at the low-field end of the spectrum.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2970	Strong	C-H stretch	Alkyl
~1740	Strong	C=O stretch	Ester
~1250	Strong	C-O stretch	Ester
~750	Strong	C-CI stretch	Alkyl Halide

Note: These are characteristic absorption ranges for the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) will contain a unique set of complex vibrations.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Adduct	Predicted CCS (Ų)
151.05203	[M+H]+	128.3
173.03397	[M+Na] ⁺	136.1
149.03747	[M-H] ⁻	128.9
168.07857	[M+NH ₄]+	150.6
189.00791	[M+K]+	135.4
133.04201	[M+H-H ₂ O] ⁺	125.2
195.04295	[M+HCOO]-	145.5
209.05860	[M+CH₃COO] ⁻	176.1
171.01942	[M+Na-2H] ⁻	131.5
150.04420	[M]+	131.7
150.04530	[M] ⁻	131.7



Data obtained from PubChemLite.[4] m/z refers to the mass-to-charge ratio of the adduct.[4] Predicted Collision Cross Section (CCS) values are provided in square angstroms.[4]

Experimental Protocols NMR Spectroscopy

- Sample Preparation:
 - For ¹H NMR, accurately weigh between 5-25 mg of the 1-Chloroethyl 2-methylpropanoate sample. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[5]
 - Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[5][6] Use approximately 0.6-0.7 mL of the solvent.[5][7]
 - Dissolve the sample in the solvent within a clean vial. Gentle vortexing or sonication can aid dissolution.[5][7]
 - To prevent distorted spectra due to magnetic field inhomogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[8]
 - Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]
 - An internal standard, such as tetramethylsilane (TMS), should be added to provide a reference signal at 0.0 ppm.[6][9]
 - Cap the NMR tube securely to prevent evaporation or contamination.
- Data Acquisition:
 - Insert the prepared sample into the NMR spectrometer.
 - The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[5]



- Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[5]
- The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C) to optimize signal reception.
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and begin data collection.[5]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a dry organic solvent like acetone and handle with care to avoid moisture.[10][11]
 - Place one to two drops of the neat (pure) liquid sample of 1-Chloroethyl 2-methylpropanoate onto one salt plate.[11]
 - Place the second salt plate on top, creating a thin liquid film "sandwich".[11]
- Data Acquisition:
 - Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire the IR spectrum. The instrument measures the frequencies of infrared light absorbed by the sample.[12]
 - If the absorption peaks are too intense, the plates should be separated, cleaned, and a smaller amount of sample used. If the peaks are too weak, more sample should be added.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum. [13]



For a volatile compound like 1-Chloroethyl 2-methylpropanoate, electron ionization (EI) is a common method. In this technique, the sample molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (the molecular ion).[13][14] This high energy often causes the molecular ion to fragment.[15]

Mass Analysis:

- The resulting positively charged ions (the molecular ion and any fragments) are accelerated by an electric field.[13][16]
- The accelerated ions then pass through a magnetic field, which deflects them. The degree
 of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are
 deflected more than heavier ones.[13][16]

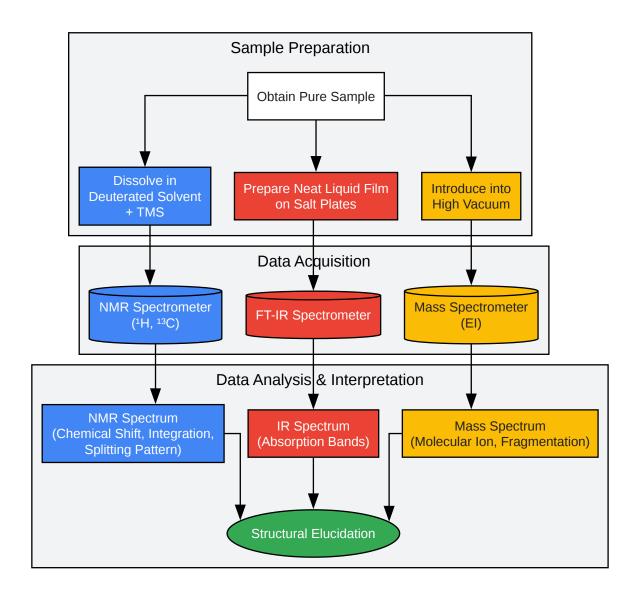
Detection:

- A detector at the end of the analyzer records the number of ions at each m/z value.[16]
- The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and is assigned a relative abundance of 100%.[14][16]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.





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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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